molecular formula C24H22N2O4 B11101760 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B11101760
M. Wt: 402.4 g/mol
InChI Key: MYGVBMBBOFILDU-MFKUBSTISA-N
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Description

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate typically involves the condensation reaction between 2-[(2-methylphenoxy)acetyl]hydrazine and 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is unique due to the presence of both the hydrazone functional group and the 2-methylphenoxy moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C24H22N2O4/c1-17-7-11-20(12-8-17)24(28)30-21-13-9-19(10-14-21)15-25-26-23(27)16-29-22-6-4-3-5-18(22)2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

MYGVBMBBOFILDU-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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